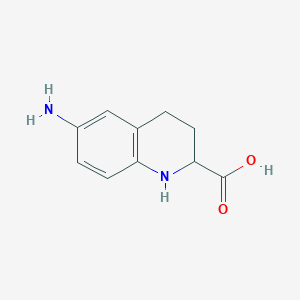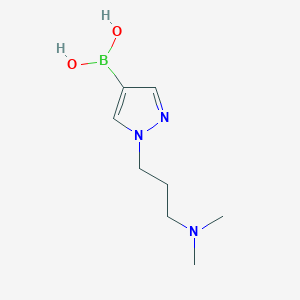
(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyrazole ring substituted with a dimethylamino propyl group and a boronic acid moiety, making it a versatile building block for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate hydrazine derivatives with β-diketones to form the pyrazole ring. The dimethylamino propyl group can be introduced via alkylation reactions. Finally, the boronic acid group is introduced through borylation reactions using boron reagents such as boronic esters or boron trifluoride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
化学反応の分析
Types of Reactions
(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve mild temperatures and solvents like ethanol or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling yields biaryl compounds, while oxidation reactions produce boronic esters .
科学的研究の応用
(1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in its applications in drug delivery and as a therapeutic agent .
類似化合物との比較
Similar Compounds
Similar compounds include other boronic acids and boronate esters, such as phenylboronic acid and pinacol boronic ester .
Uniqueness
What sets (1-(3-(Dimethylamino)propyl)-1H-pyrazol-4-yl)boronic acid apart is its unique combination of a pyrazole ring and a dimethylamino propyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds .
特性
分子式 |
C8H16BN3O2 |
|---|---|
分子量 |
197.05 g/mol |
IUPAC名 |
[1-[3-(dimethylamino)propyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H16BN3O2/c1-11(2)4-3-5-12-7-8(6-10-12)9(13)14/h6-7,13-14H,3-5H2,1-2H3 |
InChIキー |
CDKKTXCWESMYDO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)CCCN(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11903399.png)

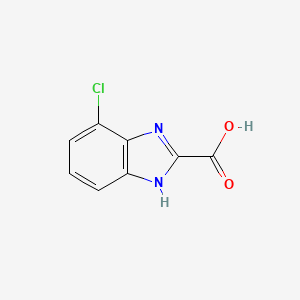
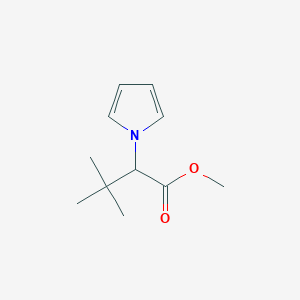
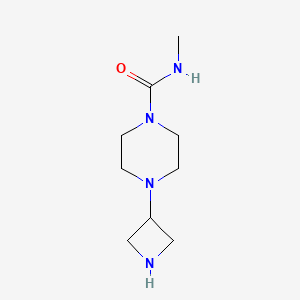

![2',3-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11903426.png)
![Spiro[cyclopropane-1,9'-fluorene]](/img/structure/B11903436.png)

![3-([1,1'-biphenyl]-4-yl)-2H-azirine](/img/structure/B11903459.png)

